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Welcome to the technical support center for ATTO 390 in Stimulated Emission Depletion
(STED) microscopy. This resource is designed for researchers, scientists, and drug
development professionals to help you overcome common challenges and enhance the
performance of your experiments. Here you will find troubleshooting guides and frequently
asked questions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the key spectral properties of ATTO 390 relevant for STED microscopy?

ATTO 390 is a coumarin-based fluorescent dye with characteristics well-suited for STED
microscopy.[1][2] It exhibits a high fluorescence quantum yield and good photostability.[1][2][3]
Its large Stokes shift helps in minimizing spectral crosstalk. The key spectral properties are
summarized in the table below.
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Property Value Reference
Excitation Maximum (Aex) 390 nm [2][4]1[5][6]
Emission Maximum (Aem) 479 nm [2][4][5][6]
Molar Extinction Coefficient (g) 24,000 M~icm [6]
Fluorescence Quantum Yield

0.90 [6]
(@)
Fluorescence Lifetime (tfl) 5.0ns [6]
Recommended STED

532 nm (CW) [3]

Depletion Laser

Q2: What are the recommended laser lines for excitation and depletion of ATTO 390 in a STED
microscope?

For optimal performance, a 405 nm continuous wave (CW) laser is recommended for
excitation.[3] A 532 nm CW laser has been successfully used for depletion (STED).[3]

Troubleshooting Guide

This guide addresses common issues encountered when using ATTO 390 in STED
microscopy.

Problem 1: Low or No Fluorescence Signal

A weak or absent signal can be a significant hurdle. The following table outlines potential
causes and recommended solutions.
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Potential Cause Recommended Solution

Suboptimal Labeling

Increase the primary and/or secondary antibody
o ) ) concentration (2 to 5-fold higher than for
Insufficient antibody concentration ) )
conventional microscopy may be necessary for

optimal labeling density in STED).[7]

Ensure your primary antibody is validated for the
Poor antibody quality application and target. Use a positive control to

verify antibody performance.[8]

Follow a validated labeling protocol. For NHS-
ester labeling, ensure the pH of the reaction

Inefficient labeling reaction buffer is appropriate (typically pH 8.3) and that
the buffer is free of amine-containing

substances like Tris.[4]

Inadequate Imaging Parameters

Gradually increase the excitation laser power.
Low excitation laser power Be mindful that excessive power can lead to
photobleaching.

o Ensure the excitation and STED laser beams
Misaligned laser beams ]
are properly aligned.

Optimize the detector gain and offset. Ensure
] the detection window is correctly set to capture
Incorrect detector settings o
the emission spectrum of ATTO 390 (peak at

479 nm).[2][4][5][6]

Sample Preparation Issues

Use a fixation protocol that is optimized for
Poor sample preservation super-resolution microscopy to ensure good
structural preservation.[9]

Incompatible mounting medium Use a mounting medium with a refractive index
that matches the immersion oil of the objective

lens.[7] Recommended mounting media for
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STED include Mowiol, ProLong Gold/Diamond,
and Abberior Mount series.[10][11] Avoid
Vectashield as it can negatively impact some
dyes.[11]

Problem 2: Rapid Photobleaching

Photobleaching is a common challenge in STED microscopy due to the high laser powers

involved.

Potential Cause

Recommended Solution

Excessive Laser Power

High excitation laser power

Use the lowest possible excitation laser power

that provides an adequate signal-to-noise ratio.

High STED laser power

While high STED power is needed for high
resolution, excessive power will accelerate
photobleaching.[12] Find a balance between
desired resolution and acceptable
photobleaching by gradually increasing the
STED laser power.

Suboptimal Imaging Buffer

Lack of antifade reagents

Use a commercial antifade mounting medium or
prepare a fresh imaging buffer containing
antifade agents like DABCO or Trolox.[10]

Inappropriate Imaging Mode

Continuous high-power illumination

If available on your system, consider using
pulsed STED lasers and gated detection, which

can reduce photobleaching.[13]

Experimental Protocols

General Workflow for ATTO 390 STED Microscopy
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The following diagram outlines a typical workflow for a STED microscopy experiment using
ATTO 390.

General ATTO 390 STED Workflow
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Click to download full resolution via product page

A typical workflow for a STED experiment with ATTO 390.

Detailed Protocol: Imnmunofluorescence Labeling with
ATTO 390 for STED

This protocol provides a starting point for immunolabeling cultured cells. Optimization may be
required for different cell types and targets.

Materials:
e Cells grown on #1.5H glass coverslips
o Phosphate-buffered saline (PBS)
» Fixation buffer (e.g., 4% paraformaldehyde in PBS, freshly prepared)
e Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
» Blocking buffer (e.g., 5% BSA in PBS)
e Primary antibody (validated for immunofluorescence)
e Secondary antibody conjugated to ATTO 390
e Mounting medium suitable for STED (e.g., ProLong Gold, Abberior Mount)
Procedure:
» Fixation:
o Wash cells briefly with PBS.
o Fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
o Wash three times with PBS for 5 minutes each.

o Permeabilization (for intracellular targets):
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o Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

o Wash three times with PBS for 5 minutes each.

» Blocking:

o Incubate cells with blocking buffer for 1 hour at room temperature to reduce non-specific
antibody binding.

e Primary Antibody Incubation:
o Dilute the primary antibody in blocking buffer to its optimal concentration.

o Incubate the coverslips with the primary antibody solution for 1 hour at room temperature
or overnight at 4°C.

o Wash three times with PBS for 5 minutes each.
e Secondary Antibody Incubation:

o Dilute the ATTO 390-conjugated secondary antibody in blocking buffer. Protect from light
from this step onwards.

o Incubate the coverslips with the secondary antibody solution for 1 hour at room
temperature.

o Wash three times with PBS for 5 minutes each.
e Mounting:
o Briefly rinse the coverslips with deionized water.

o Mount the coverslips onto a microscope slide using a drop of STED-compatible mounting
medium.

o Seal the edges with nail polish and allow the mounting medium to cure as per the
manufacturer's instructions.
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Troubleshooting Workflow

When encountering issues with your ATTO 390 STED experiments, a systematic approach to
troubleshooting can be effective.

Troubleshooting Workflow for ATTO 390 STED
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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